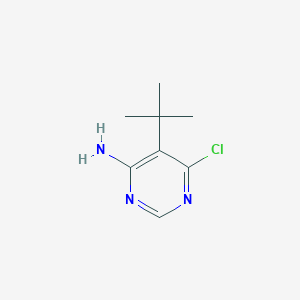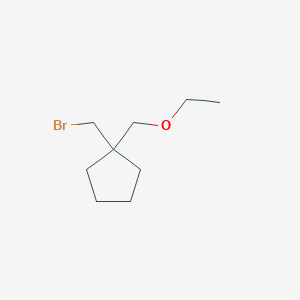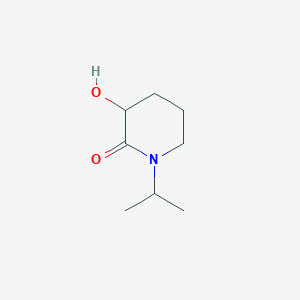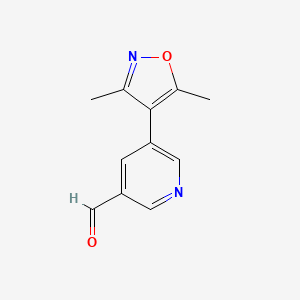
1-(Bromomethyl)-1-(2-methoxy-2-methylpropyl)cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-1-(2-methoxy-2-methylpropyl)cyclopropane is an organic compound that features a cyclopropane ring substituted with a bromomethyl group and a 2-methoxy-2-methylpropyl group. Compounds with cyclopropane rings are of significant interest in organic chemistry due to their unique ring strain and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(2-methoxy-2-methylpropyl)cyclopropane can be achieved through several methods:
Cyclopropanation Reactions: One common method involves the cyclopropanation of alkenes using diazo compounds in the presence of a metal catalyst.
Halogenation: The bromomethyl group can be introduced through the halogenation of a methyl group using bromine or N-bromosuccinimide (NBS) under radical conditions.
Ether Formation: The 2-methoxy-2-methylpropyl group can be introduced via etherification reactions using methanol and an appropriate alkylating agent.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale cyclopropanation and halogenation reactions, often using continuous flow reactors to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-1-(2-methoxy-2-methylpropyl)cyclopropane can undergo various types of chemical reactions:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids and reduction to form alkanes.
Elimination Reactions: The bromomethyl group can also undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Major Products
Substitution: Products include alcohols, nitriles, and amines.
Oxidation: Products include alcohols, aldehydes, and carboxylic acids.
Reduction: Products include alkanes and cyclopropanes.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and in the study of cyclopropane ring strain and reactivity.
Biology: Potential use in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: May serve as a precursor for drug development and synthesis of medicinal compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-(2-methoxy-2-methylpropyl)cyclopropane involves its reactivity due to the presence of the strained cyclopropane ring and the bromomethyl group. The compound can interact with various molecular targets through nucleophilic substitution and elimination reactions, leading to the formation of different products.
Comparison with Similar Compounds
Similar Compounds
- 1-(Chloromethyl)-1-(2-methoxy-2-methylpropyl)cyclopropane
- 1-(Bromomethyl)-1-(2-ethoxy-2-methylpropyl)cyclopropane
- 1-(Bromomethyl)-1-(2-methoxy-2-ethylpropyl)cyclopropane
Uniqueness
1-(Bromomethyl)-1-(2-methoxy-2-methylpropyl)cyclopropane is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. The presence of both a bromomethyl group and a 2-methoxy-2-methylpropyl group on the cyclopropane ring makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C9H17BrO |
|---|---|
Molecular Weight |
221.13 g/mol |
IUPAC Name |
1-(bromomethyl)-1-(2-methoxy-2-methylpropyl)cyclopropane |
InChI |
InChI=1S/C9H17BrO/c1-8(2,11-3)6-9(7-10)4-5-9/h4-7H2,1-3H3 |
InChI Key |
CBNJMGRPMFPEAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1(CC1)CBr)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,2-Trifluoro-N-{[3-(pyrrolidin-3-yl)-1H-1,2,4-triazol-5-yl]methyl}acetamide](/img/structure/B13182310.png)
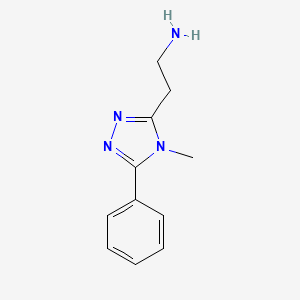

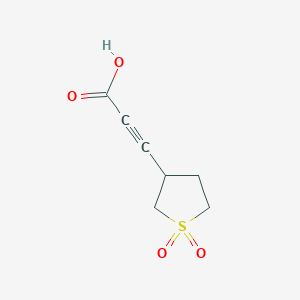
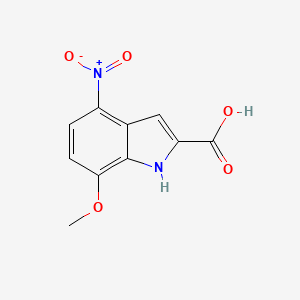
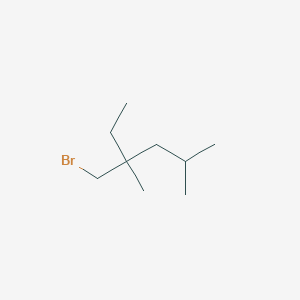


![6-{[(Propan-2-yl)amino]methyl}piperidin-2-one](/img/structure/B13182383.png)
